molecular formula C6H4ClI2N B3058159 2,6-Diiodo-4-chloroaniline CAS No. 88149-53-5

2,6-Diiodo-4-chloroaniline

Cat. No. B3058159
CAS RN: 88149-53-5
M. Wt: 379.36 g/mol
InChI Key: PWPIIGOMFMISTP-UHFFFAOYSA-N
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Description

“2,6-Diiodo-4-chloroaniline” is a chemical compound that is not widely documented. It is similar to other compounds such as “2,6-Diiodo-4-nitroaniline” and “4-Chloro-2,6-dibromoaniline” which are used as intermediates in the manufacture of dyes, pharmaceuticals, and other substances .


Synthesis Analysis

The synthesis of similar compounds like “4-Chloro-2,6-dibromoaniline” has been reported. For instance, “4-Chloro-2,6-dibromoaniline” was prepared by bromination of p-chloroaniline . An electrochemical study of 4-chloroaniline in a water/acetonitrile mixture has also been reported .


Chemical Reactions Analysis

The electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture was investigated by cyclic voltammetry and differential pulse voltammetry. It was established that one-electron oxidation of 4-chloroaniline followed by disproportionation reaction affords unstable (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium .

Scientific Research Applications

  • Bioremediation and Environmental Cleanup :

    • Chloroaniline-based compounds, including 2,6-Diiodo-4-chloroaniline, are significant contaminants in aquatic and terrestrial environments. Research by Kuhn and Suflita (1989) demonstrated that these compounds can be biologically dehalogenated under methanogenic conditions in polluted aquifers, suggesting potential applications in bioremediation strategies (Kuhn & Suflita, 1989).
  • Electrochemical Applications :

    • Studies by Kádár et al. (2001) on the electrochemical oxidation of chloroaniline derivatives in acetonitrile solution reveal insights into their chemical behavior under electrochemical conditions. This research can inform the development of electrochemical sensors or degradation techniques for environmental monitoring (Kádár et al., 2001).
  • Chemical Synthesis and Material Science :

    • Bollag et al. (1983) explored the reactions between chloroanilines and phenolic humus constituents, leading to the formation of hybrid organic compounds. This research has implications for understanding the environmental behavior of chloroanilines and their potential uses in synthesizing novel materials (Bollag et al., 1983).
  • Radiation Technology in Wastewater Treatment :

    • The study by Wang and Wang (2021) investigated the degradation of chloroaniline in chemical wastewater using ionizing radiation technology. This approach demonstrates the potential of radiation technology in treating wastewater containing chloroaniline compounds (Wang & Wang, 2021).
  • Structural and Chemical Analysis :

    • Ferguson et al. (1998) conducted research on halogeno-aniline derivatives, including structural analysis and intermolecular interactions. Understanding these properties is crucial for various applications in chemistry and material science (Ferguson et al., 1998).
  • Biodegradation Studies :

    • Vangnai and Petchkroh (2007) isolated bacteria capable of degrading 4-chloroaniline, a compound structurally related to 2,6-Diiodo-4-chloroaniline. Understanding the biodegradation pathways of these compounds is vital for environmental management and pollution control (Vangnai & Petchkroh, 2007).

properties

IUPAC Name

4-chloro-2,6-diiodoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClI2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPIIGOMFMISTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)N)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClI2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90529210
Record name 4-Chloro-2,6-diiodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90529210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diiodo-4-chloroaniline

CAS RN

88149-53-5
Record name 4-Chloro-2,6-diiodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90529210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Berliner - Journal of the American Chemical Society, 1956 - ACS Publications
Although iodine monochloride has been used as an iodinating agent for over 100 years, 2 the only kinetic study ofIC1 substitution is that ofLambourne and Robertson, who used glacial …
Number of citations: 34 pubs.acs.org

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